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molecular formula C10H12O4 B179766 2,4,5-Trimethoxybenzaldehyde CAS No. 14374-62-0

2,4,5-Trimethoxybenzaldehyde

Cat. No. B179766
M. Wt: 196.2 g/mol
InChI Key: IAJBQAYHSQIQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097720B2

Procedure details

In a three-necked flask, disperse 40.8 g of aluminium chloride in 200 ml of dichloromethane with stirring. Cool the solution to 0° C. Pour in dropwise a solution of 20 g (0.101 mol) of 3,4,6-trimethoxybenzaldehyde dissolved in 100 ml of dichloromethane. Allow the temperature to rise again to 19° C. and stir for 45 min. Hydrolyse the reaction mixture with 400 g of water and ice and then add 100 ml of 1N HCl and stir for 30 minutes. Allow to separate and then extract with 200 ml of dichloromethane. The organic phase is washed with 100 ml of 1N HCl, 100 ml of water and 100 ml of saturated aqueous NaCl solution, and then dried over MgSO4, filtered and evaporated to dryness. 16.4 g of title product are obtained.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:12]([O:17]C)=[CH:13][C:14]=1[O:15][CH3:16])[CH:10]=[O:11].O.Cl>ClCCl>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:12]([OH:17])=[CH:13][C:14]=1[O:15][CH3:16])[CH:10]=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=O)C(=CC1OC)OC
Step Three
Name
Quantity
400 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise again to 19° C.
STIRRING
Type
STIRRING
Details
stir for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Allow to separate
EXTRACTION
Type
EXTRACTION
Details
extract with 200 ml of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with 100 ml of 1N HCl, 100 ml of water and 100 ml of saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C(=CC1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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